6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
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Overview
Description
6,8-Dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of bromine atoms at positions 6 and 8, a thiazolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a chromen-2-one precursor, followed by the introduction of the thiazolidine-3-carbonyl group and the methoxyphenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromen-2-one compounds.
Scientific Research Applications
6,8-Dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-3-(2-(4-chlorophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- 6,8-Dibromo-3-(2-(3-chlorophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2NO4S/c1-26-14-4-2-11(3-5-14)19-23(6-7-28-19)18(24)15-9-12-8-13(21)10-16(22)17(12)27-20(15)25/h2-5,8-10,19H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHPLJGHVADRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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